Methyl 3-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)isonicotinate
Description
Methyl 3-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)isonicotinate is a heterocyclic compound featuring a pyridine core substituted with chlorine and trifluoromethyl groups, coupled with a methylhydrazinecarboxylate moiety. Its molecular complexity arises from the integration of electron-withdrawing groups (Cl, CF₃) and a hydrazine linker, which likely influence its physicochemical properties and reactivity. This compound is of interest in medicinal and agrochemical research due to the structural versatility of pyridine derivatives and the bioactivity often associated with trifluoromethyl substituants .
Properties
IUPAC Name |
methyl 3-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]carbamoyl]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N4O3/c1-23(12-11(16)5-8(6-21-12)15(17,18)19)22-13(24)10-7-20-4-3-9(10)14(25)26-2/h3-7H,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGQFLGGFSNJMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)C2=C(C=CN=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)isonicotinate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-5-(trifluoromethyl)pyridine and isonicotinic acid.
Formation of Hydrazine Derivative: The 3-chloro-5-(trifluoromethyl)pyridine is reacted with methylhydrazine under controlled conditions to form the hydrazine derivative.
Coupling Reaction: This intermediate is then coupled with methyl isonicotinate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield and purity. This includes:
Batch Reactors: Utilizing large-scale batch reactors for the hydrazine formation and coupling reactions.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)isonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the hydrazine moiety or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorine or trifluoromethyl positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce various hydrazine derivatives.
Scientific Research Applications
Methyl 3-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)isonicotinate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its biological activity.
Materials Science: Its unique chemical properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 3-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)isonicotinate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl and chlorine substituents enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. These interactions can lead to inhibition or activation of specific enzymes, altering cellular processes and responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several pyridine- and hydrazine-based derivatives. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Functional Group Diversity: The target compound incorporates a methylhydrazino carbonyl group, distinguishing it from simpler esters (e.g., ) and carboxamide derivatives (e.g., ).
Electron-Withdrawing Substituents :
- The 3-chloro-5-(trifluoromethyl)pyridinyl moiety is a common feature across analogs . This group enhances electrophilicity and metabolic stability, critical for agrochemical and pharmaceutical applications.
Pharmacological Implications :
- Compounds with hydrazine linkers (e.g., ) often exhibit bioactivity as enzyme inhibitors or receptor antagonists. The target compound’s hydrazinecarboxylate group may confer similar properties, though specific data are lacking in the evidence.
Biological Activity
Methyl 3-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)isonicotinate is a complex organic compound that has garnered attention in recent years for its potential biological activities. This compound belongs to a class of derivatives related to isonicotinates, which are known for their pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₄ClF₃N₅O₃. Its molecular weight is approximately 388.74 g/mol. The structure features a hydrazine moiety linked to an isonicotinate core, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄ClF₃N₅O₃ |
| Molecular Weight | 388.74 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO and DMF |
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Antimicrobial Properties : Similar derivatives have shown efficacy against a range of bacterial strains, suggesting potential use as antimicrobial agents.
- Anti-inflammatory Effects : Some studies indicate that these compounds can modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
Case Studies
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of related isonicotinate derivatives. The results demonstrated significant cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
- Antimicrobial Studies : In a recent investigation, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Neuroprotective Effects : Another study explored the neuroprotective potential of similar compounds in models of neurodegenerative diseases. The findings suggested that these compounds could protect neuronal cells from oxidative stress and apoptosis.
Table 2: Summary of Biological Activities
Q & A
Q. What are the key synthetic pathways for Methyl 3-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)isonicotinate?
The compound is synthesized via a multi-step process involving:
- Hydrazine formation : Reacting 3-chloro-5-(trifluoromethyl)pyridin-2-amine with methyl hydrazinecarboxylate to generate the hydrazino intermediate .
- Coupling reaction : Esterification of isonicotinic acid derivatives with the hydrazino intermediate under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How is the compound characterized to confirm its structural integrity?
Standard analytical techniques include:
- NMR spectroscopy : H and C NMR to verify substituent positions, with attention to trifluoromethyl (-CF) splitting patterns and hydrazine NH signals .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 433.05) .
- Elemental analysis : Matching calculated vs. observed C, H, N, and Cl content (±0.3% tolerance) .
Advanced Research Questions
Q. What strategies optimize reaction yields during the coupling step of the synthesis?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reagent solubility and reduce side reactions .
- Catalyst screening : Testing alternatives to EDC (e.g., DCC or DIC) with catalytic DMAP to improve acyl transfer efficiency .
- Temperature control : Maintaining 0–5°C during coupling minimizes racemization and byproduct formation .
- Real-time monitoring : In-situ FTIR tracks carbonyl stretching (1700–1750 cm) to assess reaction progression .
Q. How can researchers resolve conflicting spectral data for the trifluoromethyl-pyridine moiety?
Discrepancies in F NMR or IR spectra may arise from:
- Tautomerism : Dynamic NMR experiments at variable temperatures (e.g., 25°C to −40°C) to identify equilibrium states .
- Crystallographic validation : Single-crystal X-ray diffraction to unambiguously assign the CF group’s spatial orientation .
- Computational modeling : DFT calculations (B3LYP/6-31G*) to simulate and compare theoretical vs. experimental spectra .
Q. What methodologies assess the compound’s stability under environmental or physiological conditions?
Stability studies include:
- Hydrolytic degradation : Incubation in buffers (pH 1–13) at 37°C for 24–72 hours, analyzed via HPLC-MS to identify breakdown products (e.g., free hydrazine or pyridine fragments) .
- Photostability : Exposure to UV light (254 nm) to evaluate isomerization or radical-mediated decomposition .
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (>200°C suggests thermal robustness) .
Q. How do structural analogs of this compound inform its potential biological activity?
Analog studies reveal:
- Pyridine-hydrazine hybrids : Demonstrated antimicrobial activity against S. aureus (MIC 8 µg/mL) and antifungal effects via membrane disruption .
- Trifluoromethyl groups : Enhance metabolic stability and bioavailability in vivo by resisting oxidative degradation .
- Isonicotinate esters : Act as prodrugs, hydrolyzing in physiological conditions to release bioactive carboxylic acids .
Data Contradiction and Validation
Q. How should researchers address inconsistencies in reported melting points for this compound?
Discrepancies (e.g., 90–94°C vs. 157–159°C in related hydrazines ) may stem from:
- Polymorphism : Differential Scanning Calorimetry (DSC) to detect multiple endothermic peaks.
- Purity differences : ICP-MS to trace metal impurities (e.g., residual catalysts) affecting thermal properties .
- Method standardization : Adopt USP guidelines for melting point determination (heating rate: 1°C/min) .
Q. What experimental designs mitigate batch-to-batch variability in synthesis?
Robust protocols include:
- DoE (Design of Experiments) : Taguchi methods to optimize parameters (e.g., molar ratios, solvent volume) across 8–12 batches .
- Quality control : LC-MS purity thresholds (>98%) and Karl Fischer titration for moisture control (<0.1% w/w) .
- Byproduct profiling : GC-MS to identify and quantify impurities (e.g., unreacted hydrazine or ester intermediates) .
Application-Driven Research
Q. What in vitro assays are suitable for evaluating this compound’s enzyme inhibition potential?
Recommended assays:
- Kinase inhibition : Fluorescence-based ADP-Glo™ assay for IC determination against EGFR or VEGFR2 .
- CYP450 interactions : Microsomal incubation with LC-MS/MS to assess metabolic inhibition (e.g., CYP3A4/5) .
- Cellular toxicity : MTT assay in HepG2 cells to establish cytotoxicity thresholds (CC > 50 µM preferred) .
Q. How can computational tools predict the compound’s ADMET properties?
Use:
- SwissADME : Predict logP (2.8–3.2), aqueous solubility (−4.2 LogS), and blood-brain barrier permeability .
- Molinspiration : Evaluate drug-likeness via Lipinski’s rule (MW < 500, H-bond donors ≤ 5) .
- ADMETlab 2.0 : Simulate hepatic clearance and plasma protein binding (>90% albumin binding common for lipophilic analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
